1-bromoisoquinolin-4-ol
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Overview
Description
1-Bromoisoquinolin-4-ol is a heterocyclic organic compound that belongs to the isoquinoline family It features a bromine atom at the first position and a hydroxyl group at the fourth position on the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromoisoquinolin-4-ol can be synthesized through several methods. One common approach involves the bromination of isoquinolin-4-ol. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Bromoisoquinolin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the isoquinoline ring.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or potassium thiolate in solvents such as dimethyl sulfoxide or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
- Substitution reactions yield various substituted isoquinolin-4-ol derivatives.
- Oxidation reactions produce isoquinolin-4-one derivatives.
- Reduction reactions result in dehalogenated or reduced isoquinoline compounds .
Scientific Research Applications
1-Bromoisoquinolin-4-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the synthesis of dyes, pigments, and advanced materials
Mechanism of Action
The mechanism of action of 1-bromoisoquinolin-4-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group play crucial roles in binding interactions and reactivity. The compound’s effects are mediated through pathways involving covalent or non-covalent interactions with biological macromolecules .
Comparison with Similar Compounds
4-Bromoisoquinoline: Lacks the hydroxyl group, making it less reactive in certain substitution reactions.
Isoquinolin-4-ol:
6-Bromoisoquinolin-4-ol: Has a bromine atom at a different position, leading to distinct chemical properties and reactivity
Uniqueness: 1-Bromoisoquinolin-4-ol is unique due to the presence of both a bromine atom and a hydroxyl group on the isoquinoline ring. This combination enhances its versatility in chemical reactions and broadens its range of applications in various fields .
Properties
CAS No. |
59050-69-0 |
---|---|
Molecular Formula |
C9H6BrNO |
Molecular Weight |
224.1 |
Purity |
95 |
Origin of Product |
United States |
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